2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid
Overview
Description
2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C16H11NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes a quinoline ring substituted with a hydroxyphenyl group and a carboxylic acid group.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit histone deacetylases (hdacs) , and alkaline phosphatases . These enzymes play crucial roles in cellular processes such as gene expression and phosphate metabolism, respectively.
Biochemical Pathways
The inhibition of HDACs and alkaline phosphatases can affect multiple biochemical pathways. HDAC inhibition can lead to an increase in acetylation of histones, thereby influencing gene expression . On the other hand, inhibition of alkaline phosphatases can impact phosphate metabolism .
Result of Action
The molecular and cellular effects of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid’s action would depend on the specific targets it interacts with. For instance, if it inhibits HDACs, it could potentially lead to changes in gene expression . If it inhibits alkaline phosphatases, it could affect phosphate metabolism .
Biochemical Analysis
Biochemical Properties
2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with alkaline phosphatases, a group of enzymes involved in dephosphorylation processes . The interaction between this compound and alkaline phosphatases is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can modulate various biochemical pathways that rely on phosphorylation and dephosphorylation dynamics.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of signaling pathways by inhibiting key enzymes, leading to changes in downstream gene expression . Additionally, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, such as alkaline phosphatases, leading to enzyme inhibition . This binding is facilitated by the structural compatibility of the compound with the enzyme’s active site, allowing for effective inhibition. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of target enzymes and persistent changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired biochemical outcomes . At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve optimal biochemical activity without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized by oxidative enzymes, leading to the formation of metabolites that may retain biological activity . These metabolic pathways can influence the overall efficacy and duration of the compound’s biochemical effects, as well as its impact on metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing for its accumulation in specific cellular compartments . Additionally, binding proteins can facilitate the localization and retention of this compound within target tissues, enhancing its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interaction with target enzymes and other biomolecules, thereby modulating its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. For instance, a solution of the compound in methanol with a few drops of concentrated sulfuric acid can be heated under reflux for an extended period . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)-4-quinolinecarboxylic acid
- 2-(2,5-Dichlorophenyl)-quinoline-4-carboxylic acid
- 2-(4-Ethoxyphenyl)-quinoline-4-carboxylic acid
- 2-Biphenyl-4-yl-quinoline-4-carboxylic acid
Uniqueness
2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)17-15/h1-9,18H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZJHVJKXJLBKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30418139 | |
Record name | 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30418139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6952-34-7 | |
Record name | 6952-34-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61819 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30418139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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